Lungshengenin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1S,4R,6S,8S,9S,10R,11S,13S,14S)-8-hydroxy-5,5,9,13-tetramethyl-3-oxo-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-11(23)26-16-7-15(25)21(5)17(19(16,2)3)13(24)9-22-8-12-6-14(18(21)22)27-20(12,4)10-22/h12,14-18,25H,6-10H2,1-5H3/t12-,14+,15+,16+,17-,18+,20+,21-,22-/m1/s1 |
InChI Key |
QAPUXGXVLBHYJQ-IFZMFNAGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]([C@]2([C@@H]3[C@@H]4C[C@@H]5C[C@@]3(CC(=O)[C@@H]2C1(C)C)C[C@@]5(O4)C)C)O |
Canonical SMILES |
CC(=O)OC1CC(C2(C3C4CC5CC3(CC(=O)C2C1(C)C)CC5(O4)C)C)O |
Synonyms |
(1alpha,3beta,5beta,8alpha,9beta,10alpha,11beta,13alpha)-1-hydroxy-6-oxo-11,16-epoxykauran-3-yl acetate lungshengenin D |
Origin of Product |
United States |
Asymmetric Total Synthesis of Lungshengenin D
Historical Context of ent-Kaurane Diterpenoid Synthesis
The pursuit of ent-kaurane diterpenoids in synthetic organic chemistry has a rich history, driven by the dual challenges of their complex structures and their interesting biological profiles. These natural products, isolated from various plant species, particularly of the Isodon genus, exhibit a wide range of activities, including antitumor, anti-infective, and immunosuppressive properties. acs.org
Evolution of Synthetic Strategies for ent-Kaurane Skeletons
The synthesis of the ent-kaurane skeleton, which is composed of a perhydrophenanthrene subunit (rings A, B, and C) and a cyclopentane (B165970) D ring, has evolved significantly over the decades. nih.gov Early strategies often involved linear sequences, building the tetracyclic framework step-by-step. A significant challenge in these syntheses is the construction of the bicyclo[3.2.1]octane core, which constitutes rings B, C, and D. acs.orgrsc.org
Over time, more convergent and efficient strategies have been developed. These modern approaches often feature the early-stage construction of key structural motifs, such as the bicyclo[3.2.1]octane system, which can then be elaborated to various ent-kauranoid targets. rsc.orgthieme-connect.com Methodological advancements, including powerful C-C bond-forming reactions and strategic C-H functionalizations, have been instrumental in this evolution. nih.govchinesechemsoc.orgchinesechemsoc.org The development of cascade reactions, where multiple bonds are formed in a single operation, has also played a crucial role in improving synthetic efficiency. researchgate.net
Prior Approaches to Analogous ent-Kauranoids
Before the successful synthesis of Lungshengenin D, numerous research groups had reported the total syntheses of other ent-kaurane diterpenoids. acs.org These efforts provided a foundation of knowledge and a toolbox of synthetic methods applicable to this class of molecules. For instance, intramolecular Diels-Alder reactions have been a popular strategy for constructing the polycyclic core. acs.orgnih.gov Other notable approaches include radical cyclizations and various transition-metal-catalyzed cross-coupling reactions. rsc.orgmagtech.com.cn
A recurring theme in many of these syntheses was the late-stage installation of the bicyclo[3.2.1] motif, which often led to longer synthetic sequences. acs.org The development of strategies that could forge this key structural element earlier in the synthesis was a significant goal in the field, promising more convergent and flexible routes to a wider range of ent-kauranoids. acs.orgrsc.org The syntheses of natural products like (–)-trichorabdal A and (–)-longikaurin E by the Reisman group, for example, showcased a unified strategy from a common intermediate, highlighting the power of a well-planned, convergent approach. acs.org
Seminal Total Synthesis of this compound (Ma Group 2017)
In 2017, the research group of Dawei Ma at the Shanghai Institute of Organic Chemistry reported the first asymmetric total synthesis of this compound. nih.govorganic-chemistry.org This work was a landmark achievement, not only for conquering a complex natural product but also for the novel and highly efficient strategy employed.
Convergent Synthetic Strategy and Design Principles
The Ma group's approach to this compound was characterized by its convergent design. nih.govorganic-chemistry.orgmsu.edu This strategy involved the synthesis of two complex fragments, which were then coupled together at a late stage. A key feature of their design was the early-stage construction of the tetracyclic core of the ent-kaurane skeleton. acs.orgnih.gov This was a departure from many previous syntheses that built this core much later in the sequence. acs.org
The retrosynthetic analysis envisioned disconnecting the molecule into two main building blocks. msu.edu The left-hand fragment was a cyclohexenyl carbamate (B1207046), and the right-hand fragment was a functionalized aldehyde. organic-chemistry.org This convergent approach allowed for the independent and efficient synthesis of each fragment before their crucial union.
The key to the success of this strategy was a novel cascade reaction that rapidly assembled the tetracyclic core from the two fragments. acs.orgnih.gov This key transformation involved a Hoppe homoaldol reaction followed by an unprecedented intramolecular Mukaiyama-Michael-type reaction. magtech.com.cnnih.gov This powerful sequence allowed for the construction of the challenging bicyclo[3.2.1]octane system with excellent stereocontrol.
| Key Features of the Ma Group's Synthesis | Description |
| Target Molecule | This compound |
| Key Strategy | Convergent Synthesis |
| Core Construction | Early-stage formation of the tetracyclic ent-kaurane skeleton |
| Key Reactions | Hoppe Homoaldol Reaction, Intramolecular Mukaiyama-Michael-type Cyclization |
| Significance | First asymmetric total synthesis of this compound, development of a novel and efficient cascade reaction |
Key Methodological Innovations and Reaction Sequences
The synthesis of this compound by the Ma group was not just a demonstration of strategic planning but also a showcase of innovative chemical methodology.
A cornerstone of the Ma group's synthesis was the strategic use of the Hoppe homoaldol reaction. magtech.com.cnnih.gov This reaction involves the addition of a lithiated carbamate to an aldehyde, creating a new carbon-carbon bond and setting up key stereocenters. In this synthesis, the lithiated cyclohexenyl carbamate was reacted with the aldehyde fragment. acs.orgorganic-chemistry.org This crucial step brought the two halves of the molecule together and set the stage for the subsequent cyclization. The use of a chiral carbamate ensured the high enantioselectivity of the synthesis. organic-chemistry.org
Following the homoaldol reaction, the resulting intermediate was primed for the key cyclization step. This intramolecular Mukaiyama-Michael-type reaction, mediated by a Lewis acid (BF₃·OEt₂), was unprecedented and formed the tetracyclic core of this compound in a single, efficient step. acs.orgnih.gov This innovative cascade sequence stands as a testament to the power of modern synthetic organic chemistry to solve complex problems in natural product synthesis.
Lewis Acid-Mediated Intramolecular Mukaiyama–Michael-Type Cyclization
A pivotal step in the construction of the tetracyclic core of this compound involves a Lewis acid-mediated intramolecular Mukaiyama–Michael-type cyclization. rsc.orgnih.govacs.org This reaction has been instrumental in forming the characteristic [3.2.1] bicyclic system of the ent-kauranoid skeleton at an early stage of the synthesis. rsc.orgthieme-connect.com
In a key study, a Hoppe's homoaldol reaction between a cyclohexenyl carbamate and an aldehyde fragment set the stage for the crucial cyclization. nih.govacs.orgunizg.hr Treatment of the resulting adduct with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), triggered an unprecedented intramolecular Mukaiyama–Michael-type reaction. nih.govacs.orgunizg.hr This cascade reaction proceeded with high stereoselectivity, effectively establishing the tetracyclic core structure. sci-hub.se The stereochemical outcome of the cyclization is controlled by the existing stereocenters in the molecule, leading to the formation of the desired diastereomer. sci-hub.se This strategic use of a cascade reaction significantly enhances the efficiency of the synthesis by forming multiple bonds and stereocenters in a single operation. d-nb.info
Palladium-Catalyzed Asymmetric Allylic Alkylation
The construction of key chiral centers, particularly all-carbon quaternary stereocenters, has been a significant challenge in the synthesis of this compound and other ent-kauranoids. magtech.com.cnrsc.orgresearchgate.net Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool to address this challenge. thieme-connect.combeilstein-journals.org
In the synthesis of a key fragment of this compound, a palladium-catalyzed asymmetric allylic alkylation reaction was employed to establish a crucial enantiomerically enriched intermediate. organic-chemistry.orgunizg.hr This reaction, often utilizing chiral phosphine (B1218219) ligands, allows for the highly enantioselective formation of carbon-carbon bonds. rsc.orgorganic-chemistry.org The Stoltz protocol for palladium-catalyzed asymmetric allylic alkylation has been particularly effective in this context, leading to the desired product with high enantiomeric excess. organic-chemistry.orgunizg.hr The versatility of the AAA reaction allows for its application with a variety of nucleophiles and substrates, making it a valuable method in the synthesis of complex natural products. nih.gov
Strategic Redox Manipulations and Stereoselective Reductions (e.g., DIBAL-H reduction, IBX oxidation, Saegusa oxidation)
The synthesis of a highly oxygenated molecule like this compound necessitates a series of strategic redox manipulations to install and modify functional groups at various stages. unizg.hrmagtech.com.cn These transformations must be highly selective to avoid unwanted side reactions and to control the stereochemistry of the newly formed centers.
Diisobutylaluminum Hydride (DIBAL-H) Reduction: DIBAL-H is a versatile reducing agent used for the controlled reduction of various functional groups. digimat.inmasterorganicchemistry.com In the synthesis of this compound, DIBAL-H has been used for the stereoselective reduction of ketones. unizg.hr For instance, the reduction of a diketone intermediate with L-selectride followed by DIBAL-H afforded a diol with high stereoselectivity. unizg.hr DIBAL-H is particularly useful for the partial reduction of esters to aldehydes, a transformation that is often difficult to achieve with other reducing agents like lithium aluminum hydride. masterorganicchemistry.compku.edu.cn
2-Iodoxybenzoic Acid (IBX) Oxidation: IBX is a mild and selective oxidizing agent widely used in modern organic synthesis. wikipedia.orgorientjchem.org It is particularly effective for the oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids. orientjchem.orgorganic-chemistry.org In the synthesis of this compound, IBX was used to oxidize a diol to a dione (B5365651) and to reoxidize hydroxyl groups after a reduction step. unizg.hr A notable advantage of IBX is its tolerance of various functional groups and its ability to be used under relatively mild conditions. orientjchem.orgresearchgate.net
Saegusa Oxidation: The Saegusa oxidation is a palladium-catalyzed reaction that converts silyl (B83357) enol ethers into α,β-unsaturated carbonyl compounds. acs.orgsynarchive.comchemistry-reaction.com This reaction provides a reliable method for introducing unsaturation into a molecule. thieme-connect.comthieme-connect.com In the synthesis of this compound, a ketone was converted to its corresponding enone using the Saegusa procedure, which involves the formation of a silyl enol ether followed by treatment with a palladium(II) salt. unizg.hruni-konstanz.de
| Reagent | Transformation | Role in Synthesis |
| DIBAL-H | Ketone to alcohol | Stereoselective reduction of carbonyl groups. unizg.hr |
| IBX | Alcohol to ketone/aldehyde | Selective oxidation of hydroxyl groups. unizg.hrwikipedia.org |
| Saegusa Oxidation | Ketone to enone | Introduction of α,β-unsaturation. unizg.hrchemistry-reaction.com |
Installation of Stereodefined Oxygenation Patterns
A key challenge in the total synthesis of this compound is the precise installation of its complex and stereodefined oxygenation pattern. rsc.orgunizg.hr This requires a series of highly stereoselective reactions to introduce hydroxyl and acetate (B1210297) groups at specific positions on the ent-kauranoid scaffold.
After the construction of the core ring system, late-stage functionalization is employed to introduce the required oxygen atoms. organic-chemistry.org For example, selective α-oxygenation of a triketone intermediate was achieved, leading to the formation of a cyclic ether. organic-chemistry.org Subsequent stereoselective reductions and selective acetylations were then carried out to complete the synthesis of this compound. organic-chemistry.org The strategic use of protecting groups and the careful choice of reagents and reaction conditions are crucial for achieving the desired stereochemical control in these transformations. pku.edu.cn
Alternative Synthetic Routes and Methodological Developments in ent-Kauranoid Chemistry
The quest for more efficient and versatile synthetic routes to this compound and other ent-kauranoids has driven the development of new synthetic methodologies. These alternative approaches often focus on novel strategies for constructing the polycyclic core and for coupling key fragments.
Exploration of Cascade Reactions in Polycyclic Construction
Cascade reactions, which involve a series of intramolecular transformations to rapidly build molecular complexity, have been a major focus in the synthesis of ent-kauranoids. thieme-connect.comresearchgate.net20.210.105 The Lewis acid-mediated intramolecular Mukaiyama–Michael-type cyclization discussed earlier is a prime example of a successful cascade reaction in this context. rsc.orgnih.govunizg.hr
Researchers are continuously exploring other cascade sequences to streamline the synthesis of the ent-kauranoid skeleton. researchgate.net For instance, oxidative dearomatization/1,2-shift cascade reactions have been investigated for the construction of successive stereogenic centers, including all-carbon quaternary centers. thieme-connect.comthieme-connect.com These reactions offer a powerful way to build the complex fused-ring systems of these natural products in a highly stereoselective manner. thieme-connect.com The development of such cascade reactions not only improves the efficiency of the synthesis but also provides access to a diverse range of structurally related compounds. d-nb.inforesearchgate.net
Development of Catalytic Asymmetric Reactions for ent-Kaurane Scaffolds
The construction of the characteristic tetracyclic framework of ent-kaurane diterpenoids, which features a bridged bicyclo[3.2.1]octane system, is a pivotal challenge in their synthesis. nih.govsci-hub.se The development of catalytic asymmetric reactions to control the stereochemistry of multiple chiral centers within this scaffold is of paramount importance. In the context of the total synthesis of this compound and related compounds, several powerful strategies have been employed and developed.
A landmark achievement in this area is the convergent total synthesis of this compound by Ma and coworkers. organic-chemistry.org A cornerstone of their strategy is the application of a Hoppe homoaldol reaction involving a chiral cyclohexenyl carbamate and an aldehyde. This reaction is instrumental in coupling two key fragments and setting up crucial stereocenters. This is followed by an unprecedented BF₃·OEt₂ mediated intramolecular Mukaiyama–Michael-type reaction , which facilitates the formation of the tetracyclic core of the ent-kaurane diterpenoid. sci-hub.se
The synthesis of the required fragments for this key coupling often involves other catalytic asymmetric transformations. For instance, an enantioselective Itsuno-Corey reduction is utilized to produce a chiral alcohol, which is a precursor to the cyclohexenyl carbamate fragment. organic-chemistry.org Furthermore, the synthesis of the other coupling partner has been achieved using a strategy that can involve a Stoltz palladium-catalyzed asymmetric allylic alkylation , which establishes a key enantiomeric center in a precursor. organic-chemistry.org
Beyond the specific reactions used in the this compound synthesis, the broader field of ent-kaurane synthesis has seen the development of a diverse array of catalytic asymmetric methods. These advancements provide a toolbox for synthetic chemists to tackle the complexities of this class of natural products. Notable strategies include:
Oxidative Dearomatization-Induced (ODI) Cascades : The Ding group has developed an impressive ODI-[5+2] cycloaddition/pinacol rearrangement cascade. This reaction efficiently assembles the highly oxygenated bicyclo[3.2.1]octane framework found in many ent-kauranoids. nih.gov This method has been successfully applied to the asymmetric total syntheses of other complex ent-kauranoids like pharicin A and pseurata C. nih.gov
Diels-Alder Reactions : The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Asymmetric variations of this reaction have been employed to build portions of the ent-kaurane skeleton with high stereocontrol. frontiersin.orgacs.org
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Organocatalytic methods have been developed for the enantioselective construction of bicyclo[3.2.1]octane systems, the core of ent-kauranes. nih.gov These reactions often proceed through domino Michael-Henry or Michael-aldol pathways. researchgate.net
Chemoenzymatic Strategies : The use of enzymes as catalysts offers unparalleled selectivity. Hybrid oxidative approaches, combining chemical and enzymatic C-H oxidation methods, have been used to selectively functionalize the ent-kaurane skeleton at positions that are difficult to access with traditional chemical reagents. nih.gov
The development of these catalytic asymmetric reactions is crucial for accessing enantiomerically pure and complex ent-kaurane diterpenoids, enabling further investigation of their biological properties.
Evaluation of Synthetic Efficiency and Scalability
The scalability of a synthesis is a critical consideration for enabling further biological studies or potential therapeutic applications. The ability to perform key reactions on a gram-scale, as demonstrated in the synthesis of intermediates for related ent-kauranoids, is a positive indicator of the potential scalability of the this compound synthesis. acs.org The use of robust and well-understood reactions, such as the Itsuno-Corey reduction and palladium-catalyzed cross-couplings, also contributes to the potential for scaling up the synthesis.
The following table summarizes key aspects of the efficiency and scalability of the synthetic strategies discussed:
| Feature | This compound Synthesis & Related Strategies | Significance |
| Synthetic Strategy | Convergent | Generally leads to higher overall yields and is more amenable to optimization and scale-up of individual fragments. acs.orgacs.org |
| Key Reactions | Hoppe homoaldol, Mukaiyama-Michael cyclization, Asymmetric allylic alkylation, Enantioselective reduction | Robust and well-established reactions that can often be performed on a larger scale. |
| Reported Scale | Gram-scale synthesis of key intermediates for related compounds reported. acs.org | Demonstrates the potential for producing significant quantities of material. |
| Step Count (Benchmark) | 11 steps for the synthesis of the related complex diterpenoid (–)-maoecrystal V. acs.org | Highlights the high level of efficiency achievable in modern total synthesis. |
Biological Activity and Mechanistic Studies of Lungshengenin D
General Bioactivity Spectrum Associated with ent-Kaurane Diterpenoids
The ent-kaurane skeleton is a hallmark of a large group of diterpenoids, many of which are isolated from plants of the Isodon genus. unizg.hrrsc.org These compounds have been shown to possess a wide array of biological effects, as established through numerous preclinical studies. unizg.hr
A significant body of research points to the anti-tumor capabilities of ent-kaurane diterpenoids. unizg.hr These compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, studies on diterpenoids isolated from Isodon species have shown inhibitory activities against human tumor cells, including HeLa and HL-60 cells. nih.govnih.gov Some compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. nih.gov The mechanisms underlying these anti-tumor effects are believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory activity is another prominent feature of ent-kaurane diterpenoids. Research has shown that various compounds within this class can inhibit inflammatory pathways. More specifically, certain ent-kaurane diterpenoids have been found to suppress the production of inflammatory mediators.
Preliminary biological studies have suggested that some ent-kaurane diterpenoids possess immunosuppressive properties. unizg.hr This indicates their potential to modulate the immune response, which could be relevant for the treatment of autoimmune diseases and in organ transplantation. However, the precise mechanisms and molecular targets related to these immunosuppressive actions are still an active area of investigation.
The ent-kaurane diterpenoid family has also been recognized for its potential anti-infective and antimicrobial activities. unizg.hr Studies have documented the efficacy of certain members of this class against various pathogens. This suggests that the ent-kaurane scaffold could be a promising template for the development of new anti-infective agents.
In Vitro Pharmacological Investigations of Lungshengenin D and Analogs
While the general bioactivity of the ent-kaurane class is well-documented, specific pharmacological data for this compound are not extensively available in the current scientific literature. Its total synthesis has been achieved, which opens the door for more detailed biological evaluation in the future. organic-chemistry.orgunizg.hrnih.gov
Detailed cell-based assays to determine the specific anticancer activity of this compound, including IC50 values against a panel of cancer cell lines, have not been widely published. However, research on other diterpenoids isolated from the Isodon genus provides valuable context. For example, various ent-kaurane diterpenoids from Isodon enanderianus and Croton kongensis have demonstrated significant cytotoxic activities against human cancer cell lines such as K562 and HL-60, with some compounds showing IC50 values below 1 µM. nih.govnih.gov
Given the structural similarity of this compound to other cytotoxic ent-kaurane diterpenoids, it is plausible that it may also exhibit anti-proliferative effects. Future in vitro studies are necessary to elucidate the specific anticancer potential of this compound and to determine its potency and selectivity against various cancer cell types.
Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids from Isodon and Related Genera
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) |
| Kongeniod A | Croton kongensis | HL-60 | 0.47 |
| Kongeniod B | Croton kongensis | HL-60 | 0.58 |
| Kongeniod C | Croton kongensis | HL-60 | 1.27 |
| Enanderianin K | Isodon enanderianus | K562 | 0.13 (µg/mL) |
| Enanderianin L | Isodon enanderianus | K562 | 0.25 (µg/mL) |
| Rabdocoetsin B | Isodon enanderianus | K562 | 0.87 (µg/mL) |
| Rabdocoetsin D | Isodon enanderianus | K562 | 0.19 (µg/mL) |
Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally related compounds to illustrate the potential activity of this chemical class.
Molecular Mechanisms of Action (Derived from ent-Kauranoid Research, applicable to this compound)
The biological activities of ent-kaurane diterpenoids are largely attributed to specific chemical features within their molecular structure. The prevailing mechanistic theory for this class of compounds, which is applicable to this compound, centers on the electrophilic nature of an α,β-unsaturated ketone moiety. nih.govnih.gov
The cytotoxicity of many ent-kaurane diterpenoids is strongly linked to the presence of an α,β-unsaturated carbonyl group in their structure. nih.govnih.gov This functional group acts as a Michael acceptor, making it highly reactive towards nucleophiles. Within the cell, primary targets for this reaction are biological thiols, most notably the cysteine residues found in proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH). nih.govnih.gov Through a Michael-type nucleophilic addition reaction, the ent-kauranoid can form a stable, covalent bond with these sulfhydryl groups. nih.govnih.gov This irreversible binding is a key initiating event that disrupts the function of numerous critical proteins and depletes the cell's primary antioxidant defenses. nih.govresearchgate.net
The covalent modification of sulfhydryl groups via Michael addition leads to the widespread deactivation of essential enzymes and coenzymes. nih.gov Many enzymes, including those critical for cellular metabolism and redox balance (like thioredoxin reductase), rely on free cysteine thiol groups for their catalytic activity. By binding to these sites, ent-kauranoids inhibit enzyme function. Furthermore, the depletion of the cellular pool of glutathione (GSH), the most abundant intracellular antioxidant, is a major consequence. nih.govnih.gov GSH is vital for neutralizing reactive oxygen species and detoxifying harmful substances. Its depletion cripples the cell's antioxidant capacity, leaving it vulnerable to oxidative damage. nih.gov
A direct consequence of GSH depletion and the inhibition of antioxidant enzymes is a dramatic increase in intracellular levels of Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov While cancer cells often have higher baseline levels of ROS compared to normal cells, they are also more vulnerable to further increases in oxidative stress. The overwhelming accumulation of ROS induced by ent-kauranoids causes severe damage to cellular components, including lipids, proteins, and DNA. nih.gov This state of extreme oxidative stress is a powerful trigger for the intrinsic pathway of apoptosis. nih.govresearchgate.net The damaged mitochondria release pro-apoptotic factors, initiating the caspase cascade and leading to the execution of cell death. nih.gov Therefore, the generation of ROS is considered a central mechanism through which these compounds exert their anticancer effects. nih.govnih.gov
Interaction with Specific Cellular Targets and Signaling Pathways (e.g., p38, p53, Bax, caspase 3, 8, 9, AML1-ETO, NLRP3 for related diterpenoids)
While direct mechanistic studies on this compound are not extensively detailed in the available literature, the biological activities of the broader class of ent-kaurane diterpenoids, to which this compound belongs, have been investigated. The anticancer effects of many ent-kauranoids are primarily mediated through the regulation of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
Induction of apoptosis by these compounds is frequently associated with the modulation of key regulatory proteins. nih.govnih.gov This includes the B-cell lymphoma 2 (Bcl-2) family of proteins, such as the pro-apoptotic protein Bax. nih.govnih.gov Activation of Bax is a critical step in the intrinsic apoptotic pathway. Furthermore, the activation of effector caspases, including caspase-3, and initiator caspases, such as caspase-8 and caspase-9, is a hallmark of apoptosis induced by ent-kaurane diterpenoids. nih.govnih.gov
Cell cycle arrest is another significant mechanism. The tumor suppressor protein p53, a crucial regulator of the cell cycle, is often involved in the pathways modulated by these compounds. nih.govnih.gov
Regarding other signaling pathways, the fusion protein AML1-ETO, associated with t(8;21) translocation in acute myelogenous leukemia, is known to alter hematopoietic cell differentiation by interfering with signaling pathways, including the transforming growth factor beta 1 (TGF-β1) pathway. nih.gov While direct interaction with ent-kauranoids is not established, this highlights a key pathway in hematological malignancies. Similarly, the NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers inflammation. nih.gov Its role in various inflammatory diseases is well-documented, representing a potential, though unexplored, target for diterpenoid compounds. nih.gov
Structure-Activity Relationship (SAR) Studies on this compound and Related ent-Kauranoids
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for converting observations on how structural variations affect biological activity into informative molecular insights, guiding the design of more potent and selective drug candidates. drugdesign.org
Identification of Key Pharmacophoric Elements
For the ent-kauranoid class of diterpenoids, specific structural features have been identified as crucial for their biological, particularly antitumor, activity. A key pharmacophore is the α-methylenecyclopentanone system located in the D-ring of the molecule. nih.gov This reactive moiety is considered essential for the cytotoxic effects of many of these compounds.
Another common and important structural unit is the functionalized bridged C/D ring system that incorporates an α,β-unsaturated ketone. mdpi.com The presence of this Michael acceptor is believed to contribute significantly to the bioactivity, likely through covalent interactions with biological nucleophiles such as cysteine residues in target proteins.
Impact of Specific Structural Modifications on Bioactivity
The diverse biological activities observed within the ent-kauranoid family are a direct result of the extensive structural modifications to the parent ent-kaurane carboskeleton. frontiersin.org Natural and synthetic modifications, including oxidations, C-C bond cleavages, and structural rearrangements, lead to a wide array of compounds with varying potencies and activities. frontiersin.org
For instance, the synthesis and evaluation of ent-kaurane derivatives containing two α,β-unsaturated ketone moieties have demonstrated that such modifications can lead to compounds with potent cytotoxic properties against human tumor cell lines. mdpi.com SAR studies on various derivatives have shown that substitutions at different positions on the core structure can dramatically influence activity. For example, in a study of YC-1 derivatives, adding a fluoro or cyano group at the ortho position of a benzene (B151609) ring substituent led to improved inhibitory activity. nih.gov These findings underscore that even subtle changes to the molecular structure can have a significant impact on biological function.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. mdpi.com Conformational analysis, which studies the different spatial arrangements of atoms that a molecule can adopt, is therefore essential for understanding its biological activity. mdpi.comunifi.it An accurate description of a molecule's conformational behavior is often a prerequisite for comprehending its function within a receptor's binding site. mdpi.com
Techniques such as NMR spectroscopy and molecular mechanics calculations are used to determine the preferred conformations of molecules in solution. unifi.itnih.gov The correlation of these conformational preferences with bioactivity can reveal the specific shape required for a molecule to bind effectively to its target. For many biologically active ligands, the conformation adopted in solution may not be the one responsible for its activity; instead, binding to a receptor may involve conformational selection of a less-populated conformer or an "induced fit" transition. unifi.it While specific conformational analyses for this compound are not detailed in the available literature, this principle remains a cornerstone of SAR studies for all bioactive compounds.
Rational Design of Bioactive this compound Derivatives
Rational drug design utilizes the knowledge gained from SAR studies to create new compounds with improved therapeutic properties. rsc.org By understanding the key pharmacophoric elements and the effects of specific structural modifications, chemists can design and synthesize novel derivatives with enhanced potency, selectivity, or metabolic stability. frontiersin.orgnih.gov
The development of a novel ent-kaurane diterpenoid analog, designated DN3, serves as an example of this approach. By modifying the parent structure, researchers created a derivative that selectively kills human gastric cancer cells. nih.gov Such findings are valuable for guiding the future design of more effective anticancer agents based on the ent-kaurane scaffold. nih.gov The total synthesis of complex natural products like this compound provides the chemical foundation necessary for creating such rationally designed derivatives, allowing for systematic modifications that would be impossible to achieve from the natural isolate alone. unizg.hrnih.gov
Preclinical Biological Assessment in Animal Models (e.g., Mouse Xenograft Studies for Related Compounds)
Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of new compounds. researchgate.net For anticancer agents, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate in vivo efficacy. nih.gov
While specific in vivo studies for this compound are not reported, several related ent-kauranoid diterpenoids have demonstrated significant antitumor activity in such preclinical models. For example, a novel analog, DN3, led to significant tumor regression in a mouse xenograft model of human gastric cancer at a dose of 5 mg/kg, without affecting the body weight of the mice. nih.gov Other natural ent-kauranoids, such as adenanthin (B1665522) and longikaurin A, have also shown promising results. In a xenograft model using SMMC-7721 human hepatoma cells, adenanthin significantly reduced tumor size at a 10 mg/kg dose. nih.gov Similarly, longikaurin A effectively suppressed tumor development in the same mouse model. nih.gov These studies provide strong preclinical evidence for the potential of the ent-kauranoid scaffold in cancer therapy.
| Compound | Cancer Cell Line Used | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| DN3 | Human gastric cancer | Mouse Xenograft | Significant tumor regression at 5 mg/kg. | nih.gov |
| Adenanthin | SMMC-7721 (Human hepatoma) | Mouse Xenograft | Significantly reduced tumor size at 10 mg/kg. | nih.gov |
| Longikaurin A | SMMC-7721 (Human hepatoma) | Mouse Xenograft | Significantly suppressed tumor development at 6 mg/kg. | nih.gov |
Analytical Methodologies for Lungshengenin D Research
Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopy is the cornerstone for determining the molecular structure of novel compounds. For Lungshengenin D, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography has been indispensable.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC), scientists have been able to piece together the connectivity and stereochemistry of this compound. unizg.hrpku.edu.cn The data obtained from the total synthesis of this compound provides a definitive reference for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. Key signals in the ¹H NMR spectrum of synthetic this compound are crucial for confirming its identity against the natural product.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not fully available in search results |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are unique and serve as a fingerprint for the compound. amazonaws.com The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. amazonaws.com
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| Data not fully available in search results |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure. nih.gov For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical for determining the spatial proximity of atoms, which helps in assigning the relative stereochemistry of the molecule. nih.gov
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important in the analysis of new compounds like this compound. researchgate.net By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. researchgate.net For intermediates in the synthesis of related ent-kaurane diterpenoids, Electrospray Ionization (ESI) is a commonly used ionization method. nih.gov
While NMR and MS can define the molecular formula and connectivity, determining the absolute stereochemistry of a chiral molecule often requires X-ray crystallography. nih.govchemrxiv.org In the total synthesis of complex molecules like this compound, researchers often crystallize a key intermediate in the synthetic pathway. unizg.hrchemrxiv.org By determining the three-dimensional structure of this intermediate through single-crystal X-ray diffraction, the absolute configuration of all stereocenters can be unequivocally established. pku.edu.cnacs.orgmdpi.com This information is then carried through the subsequent, well-defined reaction steps to confirm the absolute configuration of the final natural product. unizg.hrchemrxiv.org The crystallographic data, typically deposited in a database like the Cambridge Crystallographic Data Centre (CCDC), provides definitive proof of the molecule's stereochemical identity. unizg.hramazonaws.com
Chromatographic Separation and Purification Techniques
The synthesis of a complex molecule like this compound involves multiple steps, each requiring purification of the product. figshare.com Flash column chromatography is the primary technique used for the purification of intermediates throughout the synthesis. nih.govfigshare.comamazonaws.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture, such as ethyl acetate (B1210297) and petroleum ether or hexanes. nih.govamazonaws.com By varying the polarity of the solvent system, chemists can effectively separate the desired compound from unreacted starting materials and byproducts. figshare.com The progress of the separation is monitored by thin-layer chromatography (TLC). figshare.com
Future Directions in Lungshengenin D Research
Advanced Synthetic Strategies for Analogs and Derivatives with Enhanced Bioactivity
The total synthesis of Lungshengenin D has been achieved through elegant and convergent strategies, which provide a foundational blueprint for accessing the core molecule. organic-chemistry.orgresearchgate.netmagtech.com.cn A key approach has been the use of a convergent strategy, where complex fragments of the molecule are synthesized separately before being joined together at a late stage. organic-chemistry.orgnih.gov This method is highly efficient for creating the core tetracyclic structure of ent-kaurane diterpenoids. researchgate.netuni-konstanz.de
Future work will focus on leveraging and modifying these synthetic routes to create a library of this compound analogs. The goal is to improve upon the natural product's inherent bioactivity, selectivity, and pharmacokinetic properties. Key strategic modifications could include:
Modification of the A and D rings: The α,β-unsaturated ketone moiety in the D-ring is a common feature in bioactive ent-kaurane diterpenoids and is considered a crucial pharmacophore. rsc.orgjst.go.jp Synthetic efforts can focus on creating derivatives with varied substituents on this and other rings to probe structure-activity relationships (SAR). For instance, novel derivatives with two α,β-unsaturated ketone moieties have been synthesized and shown to possess potent antitumor activities. mdpi.com
Late-Stage Functionalization: Developing methods for late-stage C-H functionalization would allow for the direct modification of the complex this compound core, providing rapid access to a diverse range of derivatives without needing to re-run the entire synthesis from the start.
Divergent Synthesis: From a common, advanced intermediate, synthetic pathways can be designed to diverge, leading to a variety of structurally related natural products or unnatural analogs. researchgate.netmagtech.com.cn This approach is efficient for building a chemical library for biological screening. For example, a common intermediate in the synthesis of this compound was also used to produce 1α,6α-diacetoxy-ent-kaura-9(11),16-dien-12,15-dione, demonstrating this principle. researchgate.net
The synthesis of such analogs is essential for identifying compounds with enhanced potency against specific biological targets and improved drug-like properties. mdpi.comdntb.gov.ua
In-depth Mechanistic Investigations of Biological Activities at the Molecular Level
While this compound was isolated from a plant traditionally used for treating hepatitis, the precise molecular mechanisms underlying its bioactivity are not fully elucidated. organic-chemistry.org However, extensive research on related ent-kaurane diterpenoids, particularly those from the Isodon genus like Oridonin, provides a strong framework for future mechanistic studies. rsc.orgnih.gov
The widely accepted mechanism of action for many cytotoxic ent-kaurane diterpenoids involves the α,β-unsaturated ketone system. jst.go.jpnih.gov This functional group can act as a Michael acceptor, reacting with soft nucleophiles like the thiol groups of cysteine residues in proteins. nih.gov This can lead to the deactivation of critical enzymes and coenzymes, disrupting cellular redox homeostasis and increasing reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death). nih.gov
Future in-depth studies on this compound should aim to:
Identify Direct Molecular Targets: Utilizing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins that this compound binds to within the cell. Peroxiredoxin I (Prx I), an antioxidant protein, has been identified as a direct target for other Isodon diterpenoids. nih.gov
Elucidate Signaling Pathways: Investigating the downstream effects of target binding. This includes detailed analysis of key signaling pathways involved in cancer and inflammation, such as apoptosis, cell cycle arrest, autophagy, and metastasis. nih.gov Key proteins to monitor would include those in the BCL-2 family (Bcl-2, Bax), caspases (cleaved caspase-3, -8, -9), cell cycle regulators (cyclin D1, p21, p53), and mediators of inflammation like NF-κB. rsc.orgnih.govacs.org
Validate Anticancer and Anti-inflammatory Effects: Given that many Isodon diterpenoids exhibit potent anti-inflammatory and anticancer activities, it is crucial to confirm these effects for this compound. rsc.orgacs.orgajol.info This would involve testing its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and assessing its cytotoxicity against a panel of human cancer cell lines. rsc.orgacs.org
Integration of Computational Approaches in Structure-Activity Relationship Studies
Computational chemistry and in silico analysis are indispensable tools for accelerating drug discovery and understanding complex biological interactions. For a class of molecules as broad as the ent-kaurane diterpenoids, computational approaches can efficiently filter large virtual libraries, predict properties, and guide synthetic efforts. nih.govnih.gov
A large-scale in silico study of 570 ent-kaurane diterpenoids has already demonstrated the power of this approach. nih.gov The study evaluated a wide range of properties crucial for drug development. Future research on this compound and its derivatives should systematically integrate these computational methods:
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. The general class of ent-kauranoids shows favorable properties, such as high gastrointestinal absorption and water solubility, but also potential liabilities like P-glycoprotein substrate activity, which need to be evaluated for specific compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: Building computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) that correlate structural features of this compound analogs with their biological activity. This can help in designing new derivatives with enhanced potency.
Molecular Docking and Target Prediction: Using the three-dimensional structure of this compound to perform molecular docking simulations against known protein targets. This can help prioritize which proteins to investigate experimentally and rationalize observed biological activities. Online tools can predict a range of pharmacological activities, including antineoplastic, hepatoprotectant, and anti-inflammatory effects. nih.gov
Reaction Mechanism Elucidation: Density functional theory (DFT) calculations can be used to understand the mechanisms of key synthetic steps, helping to optimize reactions and explain observed stereochemical outcomes. acs.org
Table 1: Predicted Bioactivity Scores for Drug-like ent-Kaurane Diterpenoids
| Target Class | Bioactivity Score Range | Interpretation |
| GPCR Ligand | > 0.00 | Likely to be biologically active |
| Ion Channel Modulator | > 0.00 | Likely to be biologically active |
| Kinase Inhibitor | -0.50 to 0.00 | Moderately active |
| Nuclear Receptor Ligand | > 0.00 | Likely to be biologically active |
| Protease Inhibitor | > 0.00 | Likely to be biologically active |
| Enzyme Inhibitor | > 0.00 | Likely to be biologically active |
| Data derived from a large-scale in silico analysis of 570 ent-kaurane diterpenoids. A higher score indicates a greater probability of activity. nih.govajol.info |
Table 2: Predicted Pharmacokinetic Properties for the ent-Kaurane Diterpenoid Class
| Property | Prediction (% of 570 compounds) | Implication for Drug Development |
| High Gastrointestinal (GI) Absorption | 96.5% | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | 28.2% | Potential for CNS-related applications |
| P-glycoprotein (P-gp) Substrate | 86.3% | Potential for drug efflux and resistance |
| CYP Enzyme Inhibition (various isoforms) | Mostly non-inhibitory | Lower potential for drug-drug interactions |
| This table summarizes general predictions for the ent-kaurane class, highlighting their overall promising but varied pharmacokinetic profiles. nih.gov |
Comprehensive Bioactivity Profiling in Diverse Biological Systems
To fully understand the therapeutic potential of this compound, its biological effects must be evaluated across a wide range of assays and models. Initial reports link it to the treatment of hepatitis, and in silico predictions suggest a multitude of other activities, including anti-inflammatory, antineoplastic, and immunosuppressant effects. organic-chemistry.orgnih.gov
A comprehensive profiling strategy should include:
Anticancer Screening: Testing this compound and its analogs against a broad panel of human cancer cell lines, such as those from the NCI-60 panel. This would identify specific cancer types that are particularly sensitive to the compound. Related diterpenoids have shown activity against leukemia, lung, and breast cancer cells. nih.govnih.gov
Anti-inflammatory Assays: Quantifying its ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cellular models. rsc.orgacs.org
Antiviral and Antibacterial Screening: Evaluating its efficacy against a panel of viruses (particularly hepatitis viruses, given its traditional use) and bacteria (especially gram-positive bacteria, a known target of related compounds). jst.go.jp
Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes predicted by computational models, such as kinases, proteases, or enzymes involved in metabolic diseases. nih.gov
In Vivo Studies: For the most promising analogs identified in vitro, conducting studies in animal models of disease (e.g., cancer xenografts, models of inflammation) is a critical next step to validate their efficacy and therapeutic potential.
This systematic approach will create a detailed biological passport for this compound, moving it from a structurally interesting natural product to a well-characterized lead compound for drug development.
Exploration of Biosynthetic Pathways (ent-kauranoids in general)
Understanding how nature synthesizes complex molecules like this compound can provide inspiration for novel synthetic strategies and enable biotechnological production methods. The biosynthesis of the ent-kaurane skeleton is well-established. nih.gov
The pathway begins with the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov This linear molecule undergoes a two-step cyclization process catalyzed by diterpene synthases (DTS):
Class II DTS Action: An enzyme known as ent-copalyl diphosphate (B83284) synthase (CPS) protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.gov
Class I DTS Action: A second enzyme, ent-kaurene (B36324) synthase (KS), facilitates the ionization of the diphosphate group from ent-CPP and performs a second major cyclization and subsequent rearrangement to construct the characteristic tetracyclic ent-kaurene scaffold. nih.gov
From the parent ent-kaurene skeleton, a vast array of structurally diverse diterpenoids, including the highly oxidized this compound, are generated through post-modification reactions. These are typically catalyzed by cytochrome P450 monooxygenases and other enzymes that perform oxidations, hydroxylations, ring-cleavages, and rearrangements. nih.gov Future research could focus on identifying the specific enzymes from Isodon lungshengensis responsible for converting the basic ent-kaurene framework into the unique pentacyclic structure of this compound. This knowledge could enable the engineering of microorganisms to produce this compound or its precursors through fermentation, providing a sustainable and scalable source for further research and development. organic-chemistry.org
Q & A
Q. How can reproducibility challenges in this compound research be mitigated across laboratories?
- Methodological Answer : Adopt open-science practices: share raw data (e.g., spectra, chromatograms) in public repositories, standardize protocols via SOPs (Standard Operating Procedures), and participate in inter-laboratory validation rounds. Detailed supplementary materials must include instrument parameters and reagent lot numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
